1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine
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Overview
Description
1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine is a complex organic compound with the molecular formula C29H35O3P It is known for its unique structure, which includes a benzodioxaphosphocine ring system
Preparation Methods
The synthesis of 1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine involves several steps. One common synthetic route includes the reaction of phenoxyphosphoryl dichloride with tert-butyl-substituted phenols under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can stabilize metal complexes and enhance catalytic activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine involves its interaction with molecular targets through its phosphocine ring system. This interaction can modulate various biochemical pathways, including enzyme activity and signal transduction. The compound’s ability to form stable complexes with metals and other molecules is central to its mechanism of action .
Comparison with Similar Compounds
1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine can be compared with similar compounds such as:
4,8-di-tert-butyl-N,N-diethyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-amine: This compound has a similar dioxaphosphocine ring system but differs in its substituents and functional groups.
1,9-ditert-butyl-N,N-diethyl-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocin-11-amine: Another similar compound with variations in the substituents attached to the benzodioxaphosphocine ring.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
34573-99-4 |
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Molecular Formula |
C29H35O3P |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine |
InChI |
InChI=1S/C29H35O3P/c1-19-14-21-18-22-15-20(2)17-25(29(6,7)8)27(22)32-33(30-23-12-10-9-11-13-23)31-26(21)24(16-19)28(3,4)5/h9-17H,18H2,1-8H3 |
InChI Key |
ZZZYSKIUPRLPKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(C)(C)C)OP(OC3=C(C2)C=C(C=C3C(C)(C)C)C)OC4=CC=CC=C4 |
Origin of Product |
United States |
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